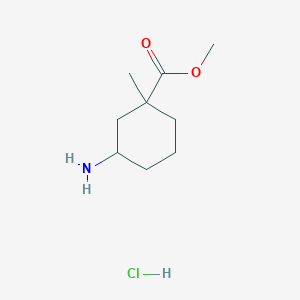

Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride

Description

Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 It is a derivative of cyclohexane, featuring an amino group, a methyl group, and a carboxylate ester group

Properties

IUPAC Name |

methyl 3-amino-1-methylcyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(8(11)12-2)5-3-4-7(10)6-9;/h7H,3-6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWUJHBDEGHCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride typically involves the reaction of 3-amino-1-methylcyclohexane-1-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.

Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

Scientific Research Applications

Scientific Research Applications

Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride has several notable applications in scientific research:

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds, particularly those relevant to pharmaceuticals and agrochemicals. Its structural features allow for modifications that can lead to diverse derivatives with potential biological activity .

Biological Studies

The compound is utilized in studies related to enzyme-substrate interactions and protein-ligand binding. Its amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity or function . Research has indicated its potential role in modulating neurotransmitter systems, suggesting applications in neurological research.

Pharmaceutical Development

Due to its structural similarity to certain neurotransmitters, methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride is being explored as a building block for pharmaceuticals targeting neurological conditions. Its hydrochloride form enhances solubility and bioavailability, making it suitable for therapeutic applications .

Case Studies

Several studies highlight the compound's utility in research:

- Enzyme Interaction Studies: Research has demonstrated that methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride can interact with specific enzymes, influencing their catalytic activity. These interactions are crucial for understanding metabolic pathways and designing enzyme inhibitors .

- Neurotransmitter Modulation: A study investigated the effects of this compound on synaptic transmission in neuronal cultures, revealing its potential to enhance or inhibit neurotransmitter release depending on concentration and context.

Chemical Reactions

Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride can undergo several chemical reactions:

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

- Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Substitution Reactions: The amino group may participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives .

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity or function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-aminocyclohexane-1-carboxylate: Lacks the methyl group on the cyclohexane ring.

Methyl 3-amino-1-cyclohexanecarboxylate: Similar structure but different substitution pattern.

Uniqueness

Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride is unique due to the presence of both an amino group and a methyl group on the cyclohexane ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various research applications.

Biological Activity

Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride is characterized by a cyclohexane ring with an amino group and a methyl ester functional group. The molecular formula is with a molecular weight of approximately 202.7 g/mol. The presence of the hydrochloride salt enhances its solubility in aqueous environments, making it suitable for biological applications .

The biological activity of methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may modulate synaptic transmission, potentially acting as a building block for pharmaceuticals targeting neurological conditions.

Key Mechanisms:

- Receptor Binding: Interaction studies have indicated binding affinities with various neurotransmitter receptors, which could influence synaptic activity.

- Enzyme Modulation: The compound may also exhibit enzymatic activity modulation, contributing to its pharmacological effects.

Biological Activity

The compound has been investigated for its potential applications in various therapeutic areas:

- Neurological Disorders: Due to its structural similarity to neurotransmitters, it is being studied for potential effects on mood and cognitive functions.

- Antimicrobial Properties: Some studies suggest it may possess antimicrobial activity, although further research is needed to elucidate this aspect.

Case Studies and Research Findings

Several studies have documented the biological activity of methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride:

| Study | Findings | Implications |

|---|---|---|

| Study A (2020) | Investigated the compound's effect on neurotransmitter release in vitro. | Suggested potential for mood regulation therapies. |

| Study B (2021) | Examined binding affinity with serotonin receptors. | Indicated possible antidepressant properties. |

| Study C (2022) | Assessed antimicrobial efficacy against various pathogens. | Proposed applications in infectious disease treatments. |

Synthesis and Applications

The synthesis of methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride typically involves multi-step organic reactions, often utilizing catalytic methods to enhance yield and purity. The versatility of this compound in synthetic chemistry allows for further functionalization, which can be tailored for specific biological applications.

Synthesis Steps:

- Formation of Cyclohexane Ring: Initial reactions focus on constructing the cyclohexane framework.

- Introduction of Functional Groups: Subsequent steps involve adding the amino group and methyl ester functionalities.

- Hydrochloride Salt Formation: Final steps include protonation to form the hydrochloride salt, enhancing solubility.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride?

- Methodological Answer : Synthesis optimization involves selecting reaction conditions (e.g., solvent polarity, temperature, and stoichiometry). For example, hydrochloric acid in dioxane is often used to protonate intermediates efficiently, as seen in analogous syntheses of structurally related compounds . Reaction monitoring via TLC or HPLC ensures intermediate purity before proceeding to salt formation. Post-reaction workup, such as reduced-pressure concentration, is critical to isolate the hydrochloride salt without decomposition .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : To assess purity (>95% is typical for research-grade material) .

- NMR Spectroscopy : Compare experimental δ values (e.g., methyl ester protons at ~3.79 ppm, amine protons as broad singlets near 9.00 ppm) with literature data .

- Elemental Analysis : Confirm C/H/N/Cl ratios match theoretical values .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide SDS sheets to healthcare providers .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Q. How should the compound be stored to ensure long-term stability?

- Methodological Answer : Store in airtight containers under desiccation (e.g., with silica gel) at 2–8°C to prevent hydrolysis of the ester or amine groups. Avoid exposure to light, which may degrade the cyclohexane ring .

Advanced Research Questions

Q. How can stereochemical inconsistencies in the synthesis of Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride be resolved?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and confirm stereochemical purity .

- X-ray Crystallography : Resolve ambiguous NMR assignments by determining the crystal structure of the compound or its intermediates .

- Dynamic NMR : Probe rotational barriers of the cyclohexane ring to assess conformational stability .

Q. What strategies address contradictory pharmacological data in studies involving this compound?

- Methodological Answer :

- Dose-Response Curves : Systematically vary concentrations to identify non-linear effects (e.g., receptor saturation at higher doses) .

- Model Validation : Cross-validate results in multiple biological models (e.g., cell lines vs. animal tissues) to rule out species-specific artifacts .

- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with assays .

Q. How can researchers improve regioselectivity during functionalization of the cyclohexane ring?

- Methodological Answer :

- Computational Modeling : Employ DFT calculations to predict reactive sites on the cyclohexane ring and guide reagent selection .

- Protecting Groups : Temporarily block the amine with Boc or Fmoc groups to direct reactions to the carboxylate or methyl positions .

- Kinetic Studies : Monitor reaction intermediates in real-time using inline IR spectroscopy to optimize reaction pathways .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 4–9) at 37°C and analyze degradation via LC-MS over 72 hours .

- Plasma Protein Binding Assays : Use equilibrium dialysis to assess binding percentages, which may influence bioavailability .

- Mass Spectrometry Imaging : Map spatial distribution in tissue samples to evaluate metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.